molecular formula C13H12N4S2 B3033783 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 118158-94-4

3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

Cat. No. B3033783
CAS RN: 118158-94-4
M. Wt: 288.4 g/mol
InChI Key: NBZFEWLUSUDAIH-UHFFFAOYSA-N
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Description

The compound "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential pharmaceutical applications.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclisation reactions. For instance, a related compound, 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, was synthesized through a cyclisation reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . This method could potentially be adapted for the synthesis of "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" by substituting the indole moiety with a 2-thienyl group.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further substituted with various functional groups. In the case of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, the compound crystallizes in the monoclinic space group, and its structure is stabilized by intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are likely to be present in "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" as well, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including isomerization and substitution. For example, 4-amino-3-benzyl-1,2,3-triazole and its derivatives can isomerize in hot, basic solutions to form 4-benzylamino-1,2,3-triazole . This type of reactivity might be relevant for the chemical behavior of "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their substituents. The FT-IR, HOMO-LUMO, NBO, and MEP analysis of a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, showed that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . These analyses are crucial for understanding the reactivity and potential interaction of "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" with biological targets.

Scientific Research Applications

Glycosylation Studies

3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine and its derivatives have been studied for their glycosylation properties. Researchers found that different glycosyl halides could be attached to the triazole compound in the presence of a base, producing various S-glycosides and bis(glycosyl) derivatives. These findings have implications in the field of carbohydrate chemistry, particularly in the synthesis of glycosylated molecules (El Ashry et al., 2009).

Synthesis of Triazolo[1,5-a]triazin-7-ones

Another application involves the synthesis of novel triazolo[1,5-a]triazin-7-ones, starting from a related compound, 3-amino-5-sulfanyl-1,2,4-triazole. This process includes alkylation, reaction with p-nitrophenyl chloroformate, and condensation with diethoxymethyl acetate, leading to the formation of these novel compounds (Heras et al., 2003).

Green Synthesis and Antimicrobial Evaluation

The green synthesis of triazole derivatives, including 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol, has been achieved. These compounds were evaluated for in-vivo antimicrobial activity against various bacterial and fungal organisms. Some compounds demonstrated significant antimicrobial properties compared to standard drugs like Norfloxacin and Ketoconazole (Rajurkar & Shirsath, 2017).

Antioxidant Activity

A series of S-substituted derivatives of 1,2,4-triazole-5-thiones has been synthesized, including compounds similar to 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine. These compounds were screened for their free radical scavenging activity, with some showing excellent antioxidant activity, significantly higher than antibiotic controls like cefazolin (Tumosienė et al., 2014).

Synthesis of Heterocyclic Compounds

3-Benzyl-4H-1,2,4-triazole-5-thiol, a related compound, has been used as a starting material to prepare various triazole derivatives with high yields. These compounds, including thiosemicarbazides, thiazolidinone, and thiazoline derivatives, were synthesized and structurally analyzed, demonstrating the versatility of triazole compounds in heterocyclic chemistry (Sarhan et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a pharmaceutical, it might interact with biological targets via hydrogen bonding, pi-stacking, or other non-covalent interactions .

Future Directions

Future research on this compound could focus on exploring its potential applications, such as in pharmaceuticals or materials science. Studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S2/c14-17-12(11-7-4-8-18-11)15-16-13(17)19-9-10-5-2-1-3-6-10/h1-8H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZFEWLUSUDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181065
Record name 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118158-94-4
Record name 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118158-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

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